N-(1,3-Dihydroxyoctadec-4-EN-2-YL)dodecanamide
Description
Properties
IUPAC Name |
N-(1,3-dihydroxyoctadec-4-en-2-yl)dodecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H59NO3/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-29(33)28(27-32)31-30(34)26-24-22-20-17-12-10-8-6-4-2/h23,25,28-29,32-33H,3-22,24,26-27H2,1-2H3,(H,31,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFPPRPLRSPNIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H59NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10707518 | |
| Record name | N-(1,3-Dihydroxyoctadec-4-en-2-yl)dodecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10707518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74713-63-6 | |
| Record name | N-(1,3-Dihydroxyoctadec-4-en-2-yl)dodecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10707518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Dihydroxyoctadec-4-EN-2-YL)dodecanamide typically involves the reaction of a fatty acid with a sphingoid base. The process begins with the preparation of the sphingoid base, which is then acylated with a fatty acid to form the ceramide. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced reactors, continuous flow systems, and stringent quality control measures to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Dihydroxyoctadec-4-EN-2-YL)dodecanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .
Scientific Research Applications
N-(1,3-Dihydroxyoctadec-4-EN-2-YL)dodecanamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid interactions and membrane dynamics.
Biology: Plays a role in cell signaling pathways, particularly those involved in apoptosis and cell differentiation.
Medicine: Investigated for its potential therapeutic effects in treating skin disorders, neurodegenerative diseases, and cancer.
Industry: Utilized in the formulation of skincare products due to its moisturizing and barrier-enhancing properties
Mechanism of Action
The mechanism of action of N-(1,3-Dihydroxyoctadec-4-EN-2-YL)dodecanamide involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It interacts with various molecular targets, including protein kinases and phosphatases, to regulate cellular processes such as apoptosis, proliferation, and differentiation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
Ceramides differ primarily in sphingoid base length, acyl chain length, and stereochemistry. Below is a comparison of N-(1,3-dihydroxyoctadec-4-en-2-yl)dodecanamide with structurally analogous ceramides:
Key Findings
Acyl Chain Length and Physicochemical Properties :
- Longer acyl chains (e.g., C22, C24) increase hydrophobicity and melting points (e.g., C24 ceramide: 94–96°C vs. C4: 57–58°C) . The C12 compound likely exhibits intermediate solubility and membrane integration.
- Shorter chains (C4, C6) enhance water solubility but reduce lipid bilayer stability .
Biological Activity: C24 and C22 ceramides from Stelodoryx procera induced calcium flux in HCT116 cells at 1 μg/mL but required 100 μg/mL for growth inhibition, suggesting concentration-dependent effects .
Synthetic Accessibility :
- Longer-chain ceramides (e.g., C24) are synthesized in higher yields (89%) compared to shorter analogs (C4: 64%), likely due to optimized purification protocols .
Biological Activity
N-(1,3-Dihydroxyoctadec-4-EN-2-YL)dodecanamide, also known as a ceramide derivative, exhibits significant biological activities that are of interest in various fields of biomedical research. This compound is notable for its roles in lipid metabolism, cell signaling, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the class of ceramides, which are sphingolipids composed of a sphingosine backbone linked to a fatty acid. The presence of hydroxyl groups and an unsaturated fatty acid chain contributes to its unique properties.
| Property | Details |
|---|---|
| Molecular Formula | C20H41NO3 |
| Molecular Weight | 341.56 g/mol |
| Functional Groups | Hydroxyl (-OH), Amide (-C=O-NH) |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its incorporation into cell membranes, where it influences various signaling pathways. The compound interacts with specific proteins and enzymes, modulating their activity and affecting cellular processes such as apoptosis and proliferation. Its ability to fluoresce allows for tracking within biological systems using fluorescence microscopy, enhancing its utility in research applications related to lipid behavior and metabolism .
1. Cell Membrane Dynamics
This compound plays a crucial role in the structure and function of cell membranes. It is involved in the formation of lipid rafts, which are microdomains that facilitate cell signaling and communication. Studies have shown that the presence of ceramides can influence membrane fluidity and protein interactions .
2. Apoptosis Induction
Research indicates that this compound can induce apoptosis in cancer cells. The mechanism involves the activation of specific apoptotic pathways mediated by ceramide signaling. For instance, this compound has been shown to activate caspases, leading to programmed cell death .
3. Fluorescent Labeling
Due to its fluorescent properties, this compound is utilized as a probe in biological studies to track lipid metabolism and distribution within cells. It allows researchers to visualize the dynamics of ceramides in various cellular contexts.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Lipid Metabolism : A study demonstrated that this compound effectively labels lipid droplets in adipocytes, providing insights into lipid storage and mobilization mechanisms .
- Cancer Research : In vitro experiments showed that treatment with this compound resulted in significant apoptosis of breast cancer cells through ceramide-mediated pathways .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound | Unique Features |
|---|---|
| NBD-Ceramide | Contains a nitrobenzoxadiazole group for fluorescence |
| Dihydroceramide | Lacks the unsaturation and specific hydroxyl groups |
| Ceramide 1 | More saturated structure; different biological effects |
Q & A
Q. How does substituting the dodecanoyl chain with unsaturated analogs affect lipid raft formation?
- Experimental approach : Synthesize analogs with cis/trans C=C bonds in the acyl chain.
- Analysis : Use atomic force microscopy (AFM) to compare raft domains in model membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
